molecular formula C8H6ClF3N2S B1447110 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide CAS No. 1672655-85-4

2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide

Cat. No. B1447110
M. Wt: 254.66 g/mol
InChI Key: MCCPZOVEZKVIEM-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide is a chemical compound with the empirical formula C8H9Cl2F3N2S . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide can be represented by the SMILES string Cl.NCCSc1ncc(cc1Cl)C(F)(F)F . This indicates the presence of a pyridine ring with chlorine and trifluoromethyl substituents, and a thioacetamide group attached to the pyridine ring .

Safety And Hazards

The safety data sheet for a related compound, 2-Chloro-5-(trifluoromethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2S/c9-5-1-4(8(10,11)12)3-14-6(5)2-7(13)15/h1,3H,2H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCPZOVEZKVIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide
Reactant of Route 2
Reactant of Route 2
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide
Reactant of Route 3
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide
Reactant of Route 4
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide
Reactant of Route 5
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide
Reactant of Route 6
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide

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